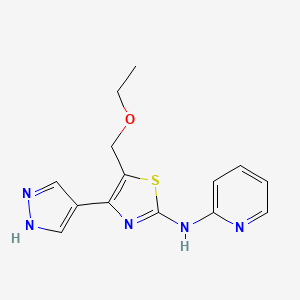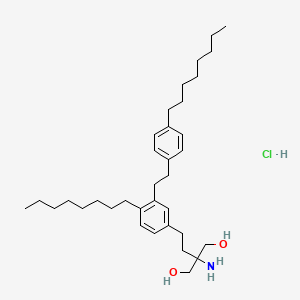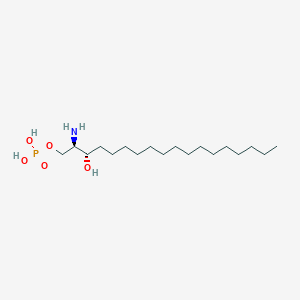![molecular formula C11H13NOS B13842698 3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
3-(tert-Butoxy)benzo[d]isothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butoxy)benzo[d]isothiazole is a chemical compound with the molecular formula C11H13NOS and a molecular weight of 207.29 g/mol . This compound belongs to the class of isothiazoles, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)benzo[d]isothiazole typically involves the metalation of benzisothiazole derivatives. One common method is the lithiation of benz[c]isothiazole with n-butyllithium at the C-3 position, followed by quenching with tert-butyl halides . The reaction conditions usually require low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butoxy)benzo[d]isothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzo[d]isothiazol-3(2H)-one-1-oxides.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Selectfluor is a common reagent used for the oxidation of benzo[d]isothiazol-3(2H)-ones.
Substitution: n-Butyllithium is used for the lithiation of benzisothiazole derivatives, followed by quenching with tert-butyl halides.
Major Products
Wissenschaftliche Forschungsanwendungen
3-(tert-Butoxy)benzo[d]isothiazole has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(tert-Butoxy)benzo[d]isothiazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo oxidation and substitution reactions, which can modify its structure and activity . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with enzymes and receptors involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzisothiazole: A parent compound of 3-(tert-Butoxy)benzo[d]isothiazole, known for its diverse biological activities.
Benzo[d]isothiazol-3(2H)-one: Another derivative of benzisothiazole with similar chemical properties.
Uniqueness
This compound is unique due to the presence of the tert-butoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, stability, and interactions with biological targets .
Eigenschaften
Molekularformel |
C11H13NOS |
|---|---|
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
3-[(2-methylpropan-2-yl)oxy]-1,2-benzothiazole |
InChI |
InChI=1S/C11H13NOS/c1-11(2,3)13-10-8-6-4-5-7-9(8)14-12-10/h4-7H,1-3H3 |
InChI-Schlüssel |
LNNLILVMPRKRBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=NSC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-Dimethyl-5-[(methyloxy)methyl]-2-nitrobenzene](/img/structure/B13842634.png)





![ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B13842678.png)

![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester](/img/structure/B13842704.png)
![[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine](/img/structure/B13842716.png)
